molecular formula C12H13NO4 B1392680 Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate CAS No. 1221792-17-1

Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate

Cat. No. B1392680
M. Wt: 235.24 g/mol
InChI Key: MVLOQZFMMCQTLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate” is a chemical compound with the CAS Number: 1221792-17-1 . It has a molecular weight of 235.24 and its IUPAC name is methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13NO4/c1-4-10-13-8-5-7 (12 (14)16-3)6-9 (15-2)11 (8)17-10/h5-6H,4H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 104 - 106 degrees Celsius .

Scientific Research Applications

Antimicrobial Activity

Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate and its derivatives exhibit antimicrobial properties. Research has shown that compounds synthesized from methyl 2-substituted benzoxazole-5-carboxylate displayed significant antimicrobial activity, indicating potential applications in combating microbial infections (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).

Fluorescent Nanomaterials

This compound also plays a role in the development of fluorescent nanomaterials. Studies involving 2-phenyl-benzoxazole derivatives, which include methyl and methoxy derivatives, have demonstrated their efficacy in emitting blue light in solid states. This property is crucial for applications in fluorescent nanomaterials, especially in aqueous and biological media (Ghodbane et al., 2012).

Synthesis of Heterocyclic Compounds

The compound is used in the synthesis of various heterocyclic compounds. For instance, research on the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate derivatives involved the use of related compounds, showcasing its utility in organic synthesis and chemical research (Mohamed, 2021).

Potential in Antiallergic Medications

Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate derivatives have been investigated for their antiallergic properties. Compounds synthesized from similar structures demonstrated significant potency in inhibiting allergic responses in preclinical models, indicating potential applications in antiallergic therapies (Buckle, Outred, Rockell, Smith, & Spicer, 1983).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

properties

IUPAC Name

methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-4-10-13-8-5-7(12(14)16-3)6-9(15-2)11(8)17-10/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLOQZFMMCQTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C(=CC(=C2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-ethyl-7-methoxy-1,3-benzoxazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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